N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
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Overview
Description
N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the ethyl chain.
Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-heptyl-4-[4-(methylsulfonamido)phenyl]-4-oxobutanamide
- Ibutilide
- Other oxadiazole derivatives
Uniqueness
N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its fluorophenyl group, oxadiazole ring, and benzamide moiety collectively contribute to its versatility and effectiveness in various scientific research contexts.
Properties
Molecular Formula |
C24H20FN3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H20FN3O3/c1-16(17-11-13-19(25)14-12-17)26-24(29)20-9-5-6-10-21(20)30-15-22-27-23(28-31-22)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,26,29) |
InChI Key |
MYNNPMIXUXJNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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